1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene
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Overview
Description
2,2-Diphenylpropyl(dichloromethyl) ether is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is further connected to a dichloromethyl ether group. This compound falls under the category of chloroalkyl ethers, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylpropyl(dichloromethyl) ether can be achieved through various methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the reaction of chlorodimethyl ether with sulfuryl chloride and benzoyl peroxide .
Industrial Production Methods
Industrial production of ethers, including 2,2-Diphenylpropyl(dichloromethyl) ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylpropyl(dichloromethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HBr or HI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Strong acids like HBr and HI are used to cleave the ether bond, resulting in the formation of alcohols and alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
2,2-Diphenylpropyl(dichloromethyl) ether has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diphenylpropyl(dichloromethyl) ether involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of various products . The pathways involved include the activation of aromatic rings and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl methyl ether
- Bis(chloromethyl) ether
- Benzyl chloromethyl ether
- Dichloromethyl methyl ether
Uniqueness
2,2-Diphenylpropyl(dichloromethyl) ether is unique due to its specific structure, which includes two phenyl groups and a dichloromethyl ether moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
918903-59-0 |
---|---|
Molecular Formula |
C16H16Cl2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
[1-(dichloromethoxy)-2-phenylpropan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2O/c1-16(12-19-15(17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
KTHNLEQEJWWBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(Cl)Cl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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